
1-Propan-2-ylazepine-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-ylazepine-4,5-dione, also known as levetiracetam, is a pyrrolidine derivative that is used as an anticonvulsant drug. It is a relatively new drug that was first approved by the US Food and Drug Administration in 1999. Since then, it has been widely used in the treatment of epilepsy and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-Propan-2-ylazepine-4,5-dionem is not fully understood. However, it is believed to work by modulating the release of neurotransmitters in the brain. Specifically, it binds to SV2A, which is involved in the release of neurotransmitters, and reduces the release of excitatory neurotransmitters. This reduces the likelihood of seizures.
Efectos Bioquímicos Y Fisiológicos
Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of seizures. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter that reduces the likelihood of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Propan-2-ylazepine-4,5-dionem is that it has a high degree of selectivity for SV2A, which reduces the likelihood of side effects. It is also relatively safe and well-tolerated, with few drug interactions. However, one limitation is that it can be expensive to produce, which may limit its use in research.
Direcciones Futuras
There are a number of future directions for research on 1-Propan-2-ylazepine-4,5-dionem. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research into the development of new drugs that target SV2A, which may lead to the development of more effective treatments for epilepsy and other neurological disorders.
Métodos De Síntesis
The synthesis of 1-Propan-2-ylazepine-4,5-dionem involves the reaction of (S)-alpha-ethyl-2-oxo-pyrrolidineacetamide with isopropyl chloroformate in the presence of a base. The resulting intermediate is then treated with sodium azide to form the desired product. The synthesis method is straightforward and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Levetiracetam has been extensively studied for its anticonvulsant properties. It is believed to work by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. This binding reduces the release of excitatory neurotransmitters, which in turn reduces the likelihood of seizures.
Propiedades
Número CAS |
162712-49-4 |
|---|---|
Nombre del producto |
1-Propan-2-ylazepine-4,5-dione |
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-propan-2-ylazepine-4,5-dione |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-7H,1-2H3 |
Clave InChI |
PKALNGSCMOVLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
SMILES canónico |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Sinónimos |
1H-Azepine-4,5-dione,1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
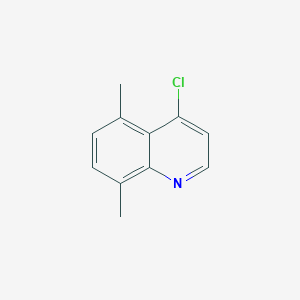
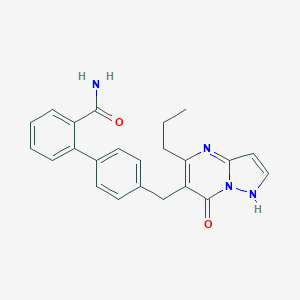
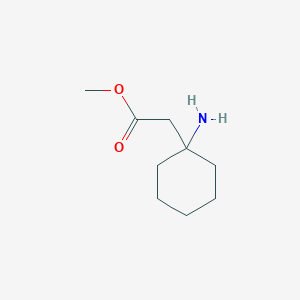
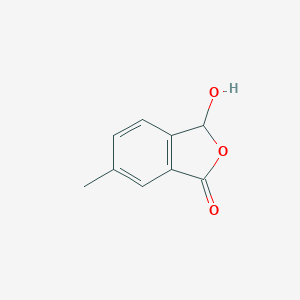
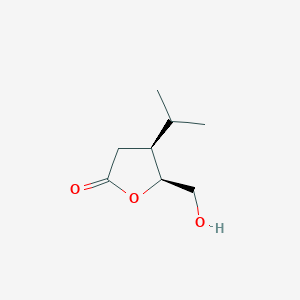
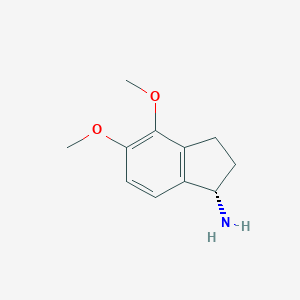
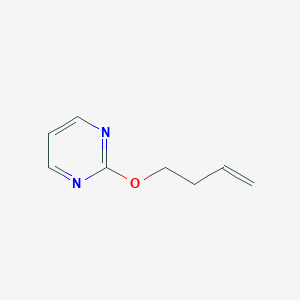
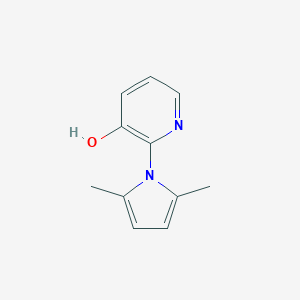
![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)
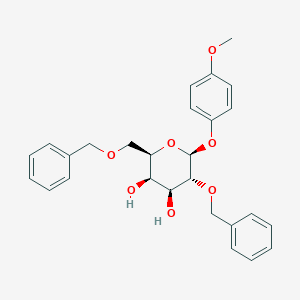
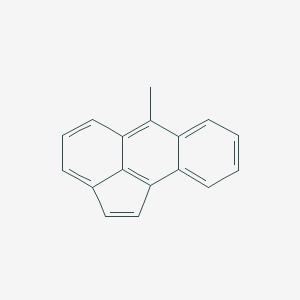
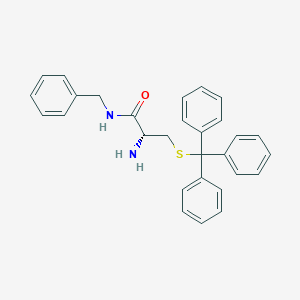
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)